

Application of Near-Infrared Spectroscopy for Rapid Analysis of Sunflower Oil

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Compound of Interest

Compound Name: *Sunflower seed oil*
Cat. No.: *B1166069*

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Application Note

Introduction

Near-infrared (NIR) spectroscopy has emerged as a powerful analytical tool for the rapid and non-destructive analysis of various quality parameters in sunflower oil.^{[1][2][3]} Traditional methods for assessing oil quality, such as titration and chromatography, are often time-consuming, labor-intensive, and require the use of chemical reagents.^{[3][4][5]} NIR spectroscopy offers a compelling alternative, providing simultaneous analysis of multiple components in under a minute with minimal to no sample preparation.^{[3][4]} This technique is based on the absorption of near-infrared light by the sample, which corresponds to overtones and combinations of fundamental molecular vibrations, primarily of C-H, O-H, and N-H bonds. By correlating the NIR spectra with reference values obtained from traditional methods, predictive models can be developed for rapid quality control.

Principle of NIR Spectroscopy

NIR spectroscopy measures the absorption of electromagnetic radiation in the wavelength range of 780 to 2500 nm. When NIR radiation interacts with a sample, specific wavelengths are absorbed by molecules, causing them to vibrate at higher energy levels. The resulting spectrum contains a wealth of information about the chemical composition of the sample. In the context of sunflower oil, NIR spectroscopy can effectively quantify key quality indicators by analyzing the spectral features associated with fatty acids, hydroperoxides, and other relevant compounds.^[4] Chemometric techniques, such as Principal Component Analysis (PCA) and

Partial Least Squares (PLS) regression, are essential for extracting this information from the complex NIR spectra and building robust calibration models.[6][7]

Applications in Sunflower Oil Analysis

NIR spectroscopy can be employed to determine a wide range of quality parameters in sunflower oil, including:

- Peroxide Value (PV): An indicator of primary oxidation.[5][7][8]
- Iodine Value (IV): A measure of the degree of unsaturation.[9][10][11]
- Free Fatty Acids (FFA): Indicates the extent of hydrolytic rancidity.[12]
- Fatty Acid Profile: Quantification of individual fatty acids such as oleic, linoleic, palmitic, and stearic acids.[13][14][15]
- Moisture Content: Essential for assessing storage stability.
- Other Quality Parameters: Including antioxidant activity and sensory attributes.[16][17]

Advantages of NIR Spectroscopy

The adoption of NIR spectroscopy for sunflower oil analysis offers numerous advantages for researchers, scientists, and quality control professionals:

- Speed: Analysis is typically completed in less than a minute.[3]
- Non-destructive: The sample remains intact after analysis.[1]
- Minimal Sample Preparation: Often, no sample preparation is required.[1][3]
- Simultaneous Analysis: Multiple parameters can be measured from a single spectrum.[3]
- Cost-effective: Reduces the need for expensive reagents and skilled labor.[1]
- Environmentally Friendly: Eliminates the use of hazardous solvents.

Quantitative Data Summary

The following tables summarize the performance of NIR spectroscopy for the quantification of key quality parameters in sunflower oil, as reported in various studies.

Table 1: Performance of NIR Models for Peroxide Value (PV) in Edible Oils

Chemometric Model	Wavelength Range	R ² (Calibration)	R ² (Prediction/Validation)	RMSEP/RM SECV	Reference
PLS	Not Specified	Not Specified	0.867	0.950 mmol/kg	[8]
PLS	7500-6300 cm ⁻¹	Not Specified	Not Specified	1.1 meqO ₂ /kg	[7]

Table 2: Performance of NIR Models for Iodine Value (IV) in Edible Oils

Chemometric Model	Wavelength Range	R ² (Prediction/Validation)	RMSEP	Reference
PLS	Not Specified	0.9999	1.06	[9]

Table 3: Performance of NIR Models for Free Fatty Acids (FFA) in High-Oleic Sunflower Seeds

Chemometric Model	Spectral Pre-treatment	R ² (Validation)	SEP	Reference
MPLS	2nd Derivative, SNV, Detrend	0.94	0.20%	[12]

Table 4: Performance of NIR Models for Fatty Acid Composition in Sunflower Seeds

Fatty Acid	Chemometric Model	R ² (Calibration)	R ² (Validation)	SEP	Reference
Palmitic Acid	MPLS	0.706	Not Specified	0.23%	[14][15]
Stearic Acid	MPLS	0.615	Not Specified	0.31%	[14][15]
Oleic Acid	MPLS	0.996	0.92	4.14%	[14][15]
Linoleic Acid	MPLS	0.995	0.93	3.84%	[14][15]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) in Sunflower Oil

1. Objective: To rapidly determine the peroxide value of sunflower oil using NIR spectroscopy and a pre-developed calibration model.

2. Materials and Equipment:

- FT-NIR Spectrometer
- Disposable glass vials (e.g., 8 mm diameter)[18]
- Vortex mixer[18]
- Pipette and tips
- Triphenylphosphine (TPP) solution in chloroform (if using an indirect method)[18]
- Computer with chemometric software (e.g., TQ Analyst, Unscrambler)

3. Sample Preparation (Indirect Method):[18] a. Weigh 15 g of the sunflower oil sample into a vial. b. Add a precise volume (e.g., 50 µL) of a 40% TPP-chloroform stock solution. c. Mix the sample for 20 seconds using a vortex mixer.

4. NIR Spectrum Acquisition: a. Set the NIR spectrometer to the appropriate wavelength range (e.g., 12000-4000 cm^{-1}).[\[18\]](#) b. Set the resolution (e.g., 4 cm^{-1}).[\[18\]](#) c. Co-add a sufficient number of scans (e.g., 128) to ensure a good signal-to-noise ratio.[\[18\]](#) d. Record a background spectrum using an empty vial. e. Place the sample vial in the spectrometer and acquire the NIR spectrum.

5. Data Analysis: a. Apply any necessary spectral pre-processing to the acquired spectrum (e.g., Standard Normal Variate - SNV).[\[16\]](#)[\[19\]](#) b. Use the pre-developed PLS calibration model to predict the peroxide value from the NIR spectrum.

Protocol 2: Determination of Iodine Value (IV) in Sunflower Oil

1. Objective: To rapidly determine the iodine value of sunflower oil using NIR spectroscopy.

2. Materials and Equipment:

- FT-NIR Spectrometer
- Disposable glass vials or cuvettes[\[19\]](#)
- Computer with chemometric software

3. Sample Preparation: a. For most applications, no sample preparation is required.[\[1\]](#)[\[3\]](#) Ensure the oil sample is homogeneous and free of air bubbles.

4. NIR Spectrum Acquisition: a. Set the NIR spectrometer to a suitable wavelength range (e.g., 904-1699 nm).[\[19\]](#) b. Place the sample vial or cuvette in the spectrometer. c. Acquire the NIR spectrum, typically in transmission or transfectance mode.

5. Data Analysis: a. Apply appropriate spectral pre-processing if necessary. b. Use a pre-established calibration model (e.g., PLS) to predict the iodine value from the spectrum.

Protocol 3: Determination of Free Fatty Acids (FFA) in Sunflower Oil

1. Objective: To rapidly quantify the free fatty acid content in sunflower oil using NIR spectroscopy.

2. Materials and Equipment:

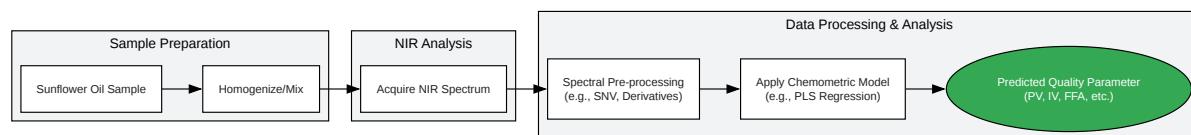
- FT-NIR Spectrometer
- Sample vials or cuvettes
- Computer with chemometric software

3. Sample Preparation: a. Ensure the sunflower oil sample is at a consistent temperature and is well-mixed.

4. NIR Spectrum Acquisition: a. Acquire the NIR spectrum of the oil sample over a relevant wavelength range. A prominent peak around 1208 nm is often associated with free fatty acid content.[\[16\]](#)

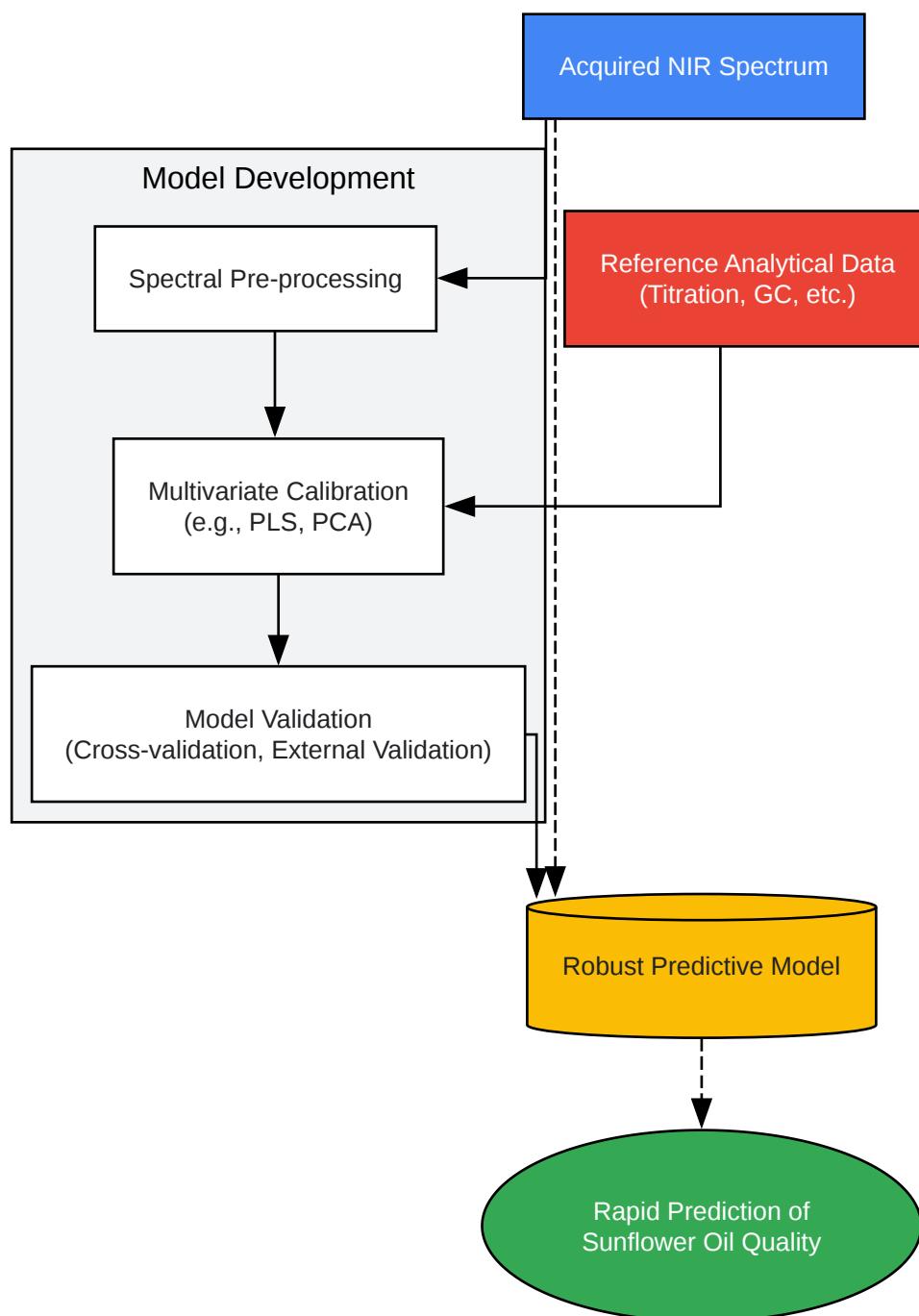
5. Data Analysis: a. Pre-process the spectral data as required by the calibration model (e.g., derivatives, SNV). b. Apply the PLS or other multivariate calibration model to the spectrum to predict the FFA content.

Visualizations



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Caption: Experimental workflow for NIR analysis of sunflower oil.

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Caption: Logical relationship for developing a predictive NIR model.

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